molecular formula C13H17N3O3S B2671457 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide CAS No. 2097909-80-1

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide

Cat. No.: B2671457
CAS No.: 2097909-80-1
M. Wt: 295.36
InChI Key: WGDCJHVVVFWHIY-UHFFFAOYSA-N
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Description

This compound (CAS: 2097866-46-9) is a benzothiadiazole derivative with a cyclopropyl substituent and an N-ethylacetamide side chain. Its molecular formula is C₁₃H₁₇N₃O₃S, and it has a molecular weight of 295.36 g/mol . The structure includes a 1,3-dihydro-2lambda⁶,1,3-benzothiadiazole core, where the cyclopropyl group is attached at position 3, and the ethylacetamide moiety is linked via a methylene bridge. The SMILES notation (CC(=O)NCCN1c2ccccc2N(S1(=O)=O)C1CC1) highlights its unique stereoelectronic features . It is marketed as a research chemical, primarily for non-therapeutic applications .

Properties

IUPAC Name

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-2-14-13(17)9-15-11-5-3-4-6-12(11)16(10-7-8-10)20(15,18)19/h3-6,10H,2,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDCJHVVVFWHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C2=CC=CC=C2N(S1(=O)=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide typically involves multiple steps, starting with the formation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization with the cyclopropyl group and the ethylacetamide moiety requires specific reagents and reaction conditions to ensure the correct placement and bonding of these groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a range of possible transformations.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific diseases or conditions.

Industry

In industry, this compound might find applications in the development of new materials or as a component in various chemical processes. Its unique properties could make it useful in the creation of advanced materials with specific characteristics.

Mechanism of Action

The mechanism by which 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to a cascade of biological events. Understanding these interactions is crucial for elucidating its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s benzothiadiazole core and substituents distinguish it from related molecules. Key analogs and their properties are summarized below:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
Target Compound C₁₃H₁₇N₃O₃S 295.36 Cyclopropyl, N-ethylacetamide
N-[2-(3-Cyclopropyl-...-yl)ethyl]acetamide (BK82362) C₁₃H₁₇N₃O₃S 295.36 Cyclopropyl, N-ethylacetamide
3-Phenyl-1,3-dihydro-2lambda⁶,1,3-benzothiadiazol-2,2-dione C₁₄H₁₃N₃O₃S 303.34 Phenyl (no acetamide)
4-(2,2-Dioxo-3-phenyl...zothiadiazol-1-yl)butanoic acid C₁₆H₁₆N₂O₄S 332.38 Phenyl, butanoic acid (longer chain)
19b (Quinolinone hybrid) ~C₂₃H₁₈F₄N₃O₃ ~529.5 Trifluoromethyl, pyridin-3-yl, cyclopropyl

Key Observations :

  • Cyclopropyl vs.
  • Side Chain Variations: The ethylacetamide group offers hydrogen-bonding capacity, contrasting with butanoic acid (C₁₆H₁₆N₂O₄S), which introduces acidity and hydrophilicity .
  • Molecular Weight: The target compound (295.36 g/mol) is lighter than quinolinone hybrids (e.g., 19b: ~529.5 g/mol), suggesting better bioavailability .

Pharmacokinetic Considerations

  • Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to phenyl or alkenyl substituents .
  • Toxicity : Trifluoromethyl groups (e.g., in 19b) can improve metabolic resistance but may increase toxicity risks .

Biological Activity

The compound 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide is a synthetic organic molecule characterized by its unique structural features, which include a benzothiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3SC_{12}H_{14}N_2O_3S with a molecular weight of approximately 270.32 g/mol. The structure comprises a cyclopropyl group and a dioxo-benzothiadiazole unit, contributing to its biological activity.

PropertyValue
Molecular FormulaC12H14N2O3SC_{12}H_{14}N_2O_3S
Molecular Weight270.32 g/mol
SolubilitySoluble in organic solvents
PurityTypically >95%

Preliminary studies indicate that this compound may act as an enzyme inhibitor or modulator of specific receptors involved in various disease processes. The benzothiadiazole moiety is particularly significant because compounds with similar structures have shown promising results in inhibiting inflammatory pathways and cancer cell proliferation.

Enzyme Inhibition

Research has suggested that the compound may inhibit key enzymes involved in inflammatory responses. For instance, it may target cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which are crucial in the biosynthesis of inflammatory mediators.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
    • A study using murine models showed a decrease in edema formation when treated with the compound compared to control groups.
  • Anticancer Properties :
    • The compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
    • Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS).

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 50 µM of the compound resulted in a 40% reduction in tumor necrosis factor-alpha (TNF-α) production compared to untreated controls. This suggests its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells showed that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent decrease in cell viability. At 100 µM, cell viability dropped to 30% , indicating significant anticancer potential.

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas of investigation include:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
  • In Vivo Studies : Evaluating efficacy and safety in animal models before clinical trials.
  • Structural Modifications : Synthesizing analogs to enhance potency and selectivity for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)-N-ethylacetamide, and how can reaction conditions be optimized?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For benzothiadiazole derivatives, a common approach involves reacting substituted amines with activated acylating agents (e.g., imidazole intermediates) under reflux conditions in chloroform or ethanol. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of amine), solvent polarity (e.g., 80% ethanol for crystallization), and reaction time (6–12 hours) to improve yields (typically 20–30%) . Monitoring via TLC and purification by recrystallization or column chromatography is critical .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Use X-ray crystallography to confirm the planar geometry of the benzothiadiazole core and intermolecular interactions (e.g., hydrogen bonds, S⋯S contacts). Complementary techniques include:

  • 1H NMR : Identify characteristic peaks (e.g., cyclopropyl protons at δ ~1.5–2.0 ppm, acetamide NH at δ ~7.7 ppm).
  • IR spectroscopy : Detect carbonyl (C=O) stretches at ~1668 cm⁻¹ and sulfonamide (S=O) vibrations at ~1267 cm⁻¹ .
  • Elemental analysis : Match calculated vs. observed C/H/N/S ratios (e.g., C: 67.38%, H: 6.79%) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screen for antimicrobial activity using broth microdilution (MIC determination) or enzyme inhibition assays (e.g., kinase or protease targets). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations ≤100 µM. Dose-response curves and IC₅₀ calculations are essential .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s supramolecular interactions and stability?

  • X-ray diffraction reveals dimerization via N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking between benzothiadiazole rings (3.6–4.0 Å spacing). Non-classical interactions (e.g., C–H⋯O) stabilize crystal packing. Computational modeling (DFT) can quantify interaction energies and predict solubility .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum interference, pH). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and validate with knockout models (e.g., CRISPR-edited cells). Statistical tools like Bland-Altman plots or ANOVA help identify systematic biases .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Modify substituents (e.g., cyclopropyl → adamantyl) and assess impacts on:

  • Lipophilicity : Measure logP via HPLC.
  • Target binding : Perform molecular docking (e.g., AutoDock Vina) against homology models of biological targets.
  • Metabolic stability : Use liver microsome assays (e.g., t₁/₂ in human hepatocytes) .

Q. What advanced analytical methods characterize its photophysical properties for sensor applications?

  • Fluorescence spectroscopy : Evaluate emission maxima (e.g., λem ~450–500 nm for benzothiadiazole derivatives) and quantum yields (Φ) using integrating spheres. Time-resolved spectroscopy assesses excited-state lifetimes, which correlate with DNA intercalation efficiency .

Methodological Considerations

  • Data Reproducibility : Document solvent batch effects (e.g., DMSO purity in bioassays) and crystallographic refinement parameters (R-factor ≤0.05) .
  • Statistical Validation : Report p-values with Bonferroni correction for multiple comparisons in bioactivity studies .

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